4-amino-2-ethoxy-N-methylbenzamide
Description
Overview of Benzamide (B126) Core Structures in Organic Chemistry
Benzamides are a class of organic compounds containing a carboxamido group attached to a benzene (B151609) ring. hmdb.ca They are amide derivatives of benzoic acid. wikipedia.org The benzamide structure is a common feature in many biologically active molecules and serves as a valuable building block in organic synthesis. nih.gov The amide bond within the benzamide structure is relatively stable and can participate in hydrogen bonding, a key interaction in molecular recognition processes. nih.govauburn.edu Aromatic amides like benzamides are generally stable and can be synthesized with relative ease from commercially available starting materials. nih.gov
The versatility of the benzamide core allows for the introduction of various substituents onto the benzene ring, leading to a wide array of derivatives with diverse chemical and physical properties. nih.gov These derivatives have found applications in various fields, including medicinal chemistry and materials science. chemicalbook.comguidechem.comnih.gov
Positioning of 4-amino-2-ethoxy-N-methylbenzamide within Substituted Benzamide Chemistry
This compound is a polysubstituted benzamide derivative. Its structure is defined by the following key features:
Benzamide Core: The fundamental framework of the molecule.
N-methyl Group: A methyl group attached to the amide nitrogen.
4-amino Group: An amino (-NH2) group at position 4 of the benzene ring.
2-ethoxy Group: An ethoxy (-OCH2CH3) group at position 2 of the benzene ring.
The specific placement of these substituents on the benzamide scaffold gives this compound its unique chemical identity and influences its properties. The compound is systematically named this compound according to IUPAC nomenclature.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C10H14N2O2 | 194.23 nih.gov |
| Benzamide | C7H7NO | 121.14 wikipedia.org |
| N-Methylbenzamide | C8H9NO | 225.29 nih.govchemsynthesis.com |
| 4-Ethoxybenzamide | C9H11NO2 | 165.19 chemicalbook.com |
| 4-Amino-N-methylbenzamide | Not Available | >98.0%(GC)(T) tcichemicals.com |
| 2-Amino-4-ethoxybenzamide | C9H12N2O2 | 180.20 |
This table presents a comparison of the molecular formula and weight of this compound with its parent and related structures.
Academic Relevance of Amine and Ether Functionalities on Benzamide Derivatives
The presence of both an amino group and an ether group on the benzamide ring is of significant academic interest due to their influence on the molecule's electronic properties, reactivity, and potential intermolecular interactions.
The amino group is a powerful electron-donating group, which can influence the reactivity of the aromatic ring and the acidity of the amide proton. masterorganicchemistry.com It also provides a site for hydrogen bonding, acting as a hydrogen bond donor. stereoelectronics.org The position of the amino group is crucial for its interaction with other molecules. nih.gov
The ethoxy group , an ether functionality, also acts as an electron-donating group, though typically weaker than the amino group. It can influence the molecule's solubility and lipophilicity. The oxygen atom of the ether can act as a hydrogen bond acceptor. stereoelectronics.org The presence of an ether can also sterically influence the approach of reactants. stereoelectronics.org
The interplay of these functional groups on the benzamide scaffold creates a molecule with specific stereoelectronic properties that are a subject of study in organic and medicinal chemistry. stereoelectronics.org The combination of hydrogen bond donors (from the amino group and the N-H of the amide) and acceptors (the carbonyl oxygen and the ether oxygen) allows for complex intermolecular interactions.
Detailed Research Findings
While specific, in-depth research articles solely focused on this compound are not widely available in the public domain, its synthesis would likely follow established methods for the preparation of substituted benzamides. A general synthetic approach could involve the amidation of a corresponding 4-amino-2-ethoxybenzoic acid derivative with methylamine (B109427). The synthesis of related compounds, such as 2-amino-4-ethoxybenzamide, typically involves steps like nitration, reduction of the nitro group to an amino group, and subsequent amidation.
The chemical reactivity of this compound can be inferred from its functional groups. The amino group can undergo reactions such as acylation and alkylation. The aromatic ring can participate in electrophilic substitution reactions, with the positions of substitution directed by the existing amino and ethoxy groups.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-ethoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-9-6-7(11)4-5-8(9)10(13)12-2/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWLELISUILVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297934 | |
| Record name | 4-Amino-2-ethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1676-82-0 | |
| Record name | 4-Amino-2-ethoxy-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1676-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-ethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 Amino 2 Ethoxy N Methylbenzamide
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For 4-amino-2-ethoxy-N-methylbenzamide, the analysis begins by identifying the key functional groups and the bonds that can be disconnected based on known chemical reactions. youtube.comyoutube.com
The most apparent disconnection is the amide bond (C-N), which is a common and reliable bond-forming reaction. youtube.com This disconnection yields two synthons: a 4-amino-2-ethoxybenzoyl derivative (an acyl cation equivalent) and methylamine (B109427). Methylamine is a readily available primary amine. The acyl portion can be traced back to 4-amino-2-ethoxybenzoic acid.
Further disassembly of the 4-amino-2-ethoxybenzoic acid intermediate involves functional group interconversions. The amino group is often introduced late in a synthesis by the reduction of a nitro group due to the nitro group's stability and its role as an electron-withdrawing group that can facilitate other reactions. youtube.comyoutube.com This suggests a precursor such as 2-ethoxy-4-nitrobenzoic acid.
The ethoxy group can be disconnected via an ether linkage. This suggests two primary pathways for its introduction: a Williamson ether synthesis from a phenol (B47542) or a nucleophilic aromatic substitution (SNAr) on an activated aromatic ring. wikipedia.orggoogle.com This leads to potential precursors like 2-hydroxy-4-nitrobenzoic acid or a 2-halo-4-nitrobenzoic acid (e.g., 2-chloro- or 2-fluoro-4-nitrobenzoic acid). These precursors are often derived from even simpler starting materials like nitrotoluenes. For instance, a patent for the synthesis of a similar compound, 4-amino-2-fluoro-N-methylbenzamide, starts from 2-fluoro-4-nitrotoluene. google.comresearchgate.net
Based on this analysis, a plausible forward synthesis would involve:
Starting with a substituted nitroaromatic compound.
Introducing the ethoxy group.
Forming the N-methylbenzamide core.
Reducing the nitro group to the target amine.
The order of these steps can be crucial. For example, forming the amide bond before introducing the ethoxy group or vice-versa will depend on the stability of the intermediates and the reaction conditions required for each step.
Synthesis of the Benzamide (B126) Core
The formation of the N-methylbenzamide structure is a critical phase in the synthesis. This typically involves the creation of an amide bond between a benzoic acid derivative and methylamine, though other precursors can also be utilized.
Amide Bond Formation Strategies (e.g., Carboxylic Acid Activation and Amine Coupling)
The most direct route to an amide is the coupling of a carboxylic acid and an amine. rsc.org However, this reaction is often slow and requires high temperatures. Therefore, the carboxylic acid is typically "activated" to make it more susceptible to nucleophilic attack by the amine. researchgate.netacs.org
A classic and robust method involves converting the carboxylic acid into a more reactive acyl chloride. This is commonly achieved by treating the benzoic acid precursor (e.g., 2-ethoxy-4-nitrobenzoic acid) with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methylamine to form the N-methylbenzamide. mdpi.com This two-step, one-pot procedure is highly effective and widely used in industrial synthesis. A similar process is employed in the synthesis of 4-amino-2-fluoro-N-methylbenzamide, where 2-fluoro-4-nitrobenzoic acid is converted to its N-methylamide in high yield via chlorination and subsequent amination. google.comresearchgate.net
In modern organic synthesis, a variety of coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines under milder conditions. researchgate.net These reagents avoid the need to isolate the often-sensitive acyl chloride intermediate.
| Reagent Type | Examples | Description |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency. |
| Phosphonium Salts | BOP, PyBOP | Generate activated esters that readily react with amines. |
| Uronium/Guanidinium Salts | HBTU, HATU, TBTU | Among the most effective and commonly used coupling agents, known for fast reaction times and high yields. rsc.org |
| Other | CDI (Carbonyldiimidazole) | A useful reagent that forms an imidazolide (B1226674) intermediate. rsc.org |
The choice of method depends on factors like the scale of the reaction, the presence of other sensitive functional groups in the molecule, and cost considerations. For the synthesis of this compound, the acyl chloride method provides a reliable and scalable route.
Halogenation of Benzamide Precursors
Halogenation of the aromatic ring can be a key step, either to introduce a leaving group for a subsequent substitution reaction or as a final modification. Electrophilic aromatic substitution is the primary mechanism for introducing halogens like chlorine or bromine onto a benzene (B151609) ring. youtube.com The reaction typically involves treating the aromatic compound with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. youtube.com
When considering the halogenation of a benzamide precursor, the directing effects of the existing substituents on the ring are paramount. libretexts.org The substituents determine the position of the incoming electrophile (the halogen).
Amide Group (-CONHCH₃): This group is generally a deactivating, ortho, para-director.
Ethoxy Group (-OCH₂CH₃): This is a strongly activating, ortho, para-director.
Nitro Group (-NO₂): This is a strongly deactivating, meta-director.
If one were to halogenate a precursor like 2-ethoxy-N-methylbenzamide, the powerful activating effect of the ethoxy group would direct the incoming halogen primarily to the positions ortho and para to it (positions 3 and 5). The amide group's directing effect would be secondary. If the precursor were 4-nitro-N-methylbenzamide, the nitro group would direct the halogen to the meta position (position 2). Understanding these electronic effects is crucial for planning a synthesis that requires a specific regioisomer. youtube.com
Introduction of the Ethoxy Moiety via Nucleophilic Substitution Reactions
The ethoxy group (-OCH₂CH₃) is typically introduced onto the aromatic ring via an etherification reaction. The two most common methods are the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr).
The Williamson ether synthesis involves the reaction of a phenoxide with an ethylating agent. In the context of synthesizing this compound, a plausible precursor would be 2-hydroxy-4-nitro-N-methylbenzamide. This phenolic compound can be deprotonated with a base (like sodium hydroxide (B78521) or potassium carbonate) to form the corresponding phenoxide. The phenoxide then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663) to form the desired ether linkage.
A more common industrial approach, especially when a good leaving group is present on the ring, is Nucleophilic Aromatic Substitution (SNAr) . wikipedia.org This reaction is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group (typically a halogen). libretexts.orgmasterorganicchemistry.com
For this synthesis, a precursor such as 2-chloro-4-nitro-N-methylbenzamide would be ideal. The reaction proceeds by the addition of sodium ethoxide (NaOEt) to the aromatic ring. The nitro group at the para position helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which lowers the activation energy for the reaction. wikipedia.orglibretexts.org The subsequent elimination of the chloride ion yields the 2-ethoxy product. This method is often preferred for its efficiency and the availability of halogenated nitroaromatic starting materials.
Amination Procedures
The final step in many proposed synthetic routes is the formation of the primary amino group at position 4. This is almost universally accomplished by the reduction of a nitro group that has been carried through the previous synthetic steps.
Catalytic Hydrogenation of Nitro-Benzamide Intermediates (e.g., Pd/C catalysis)
The reduction of an aromatic nitro group to an amine is a fundamental and highly reliable transformation in organic synthesis. researchgate.net Catalytic hydrogenation is the most common and cleanest method for this purpose. researchgate.net The reaction involves treating the nitro-containing intermediate, in this case, 2-ethoxy-4-nitro-N-methylbenzamide, with hydrogen gas (H₂) in the presence of a metal catalyst.
Palladium on activated carbon (Pd/C) is the most widely used catalyst for this reaction due to its high efficiency, selectivity, and ease of handling. nih.govyoutube.com The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) at room temperature and may require pressures ranging from atmospheric (using a hydrogen balloon) to higher pressures in a specialized vessel. youtube.com
The process is highly efficient, often providing near-quantitative yields of the desired amine with high purity. google.comresearchgate.net The catalyst can be easily removed by filtration at the end of the reaction, simplifying the product workup. youtube.com This method is advantageous because it is clean (the only byproduct is water) and generally does not affect other functional groups like the ether and amide linkages present in the molecule.
| Reaction Step | Reagents and Catalysts | Purpose |
| Amide Formation | SOCl₂, Methylamine | Converts a benzoic acid into the N-methylbenzamide. google.com |
| Etherification (SNAr) | Sodium Ethoxide (NaOEt) | Introduces the ethoxy group by displacing a halogen ortho to a nitro group. wikipedia.org |
| Nitro Reduction | H₂, Palladium on Carbon (Pd/C) | Converts the nitro group to the final amino group. researchgate.netnih.gov |
This catalytic hydrogenation represents a robust and scalable final step to furnish the target compound, this compound.
Alternative Reduction Methods
The reduction of a nitro group to an amine is a critical transformation in the synthesis of this compound, starting from its nitro precursor, 4-nitro-2-ethoxy-N-methylbenzamide. While various methods exist for this conversion, the choice of reducing agent is crucial to ensure selectivity and avoid the reduction of other functional groups present in the molecule, such as the amide.
One of the most common and effective methods for the reduction of aromatic nitro compounds is catalytic hydrogenation . This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for such transformations. The reaction is typically carried out in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere. This method is often preferred due to its high efficiency and the clean nature of the work-up, as the catalyst can be easily filtered off.
Another widely used method is the use of metals in acidic media . A classic example is the use of iron (Fe) powder in the presence of an acid, such as acetic acid or hydrochloric acid. This method is known for its mildness and selectivity, making it suitable for substrates with other reducible functional groups. Similarly, tin(II) chloride (SnCl₂) in an acidic medium is another effective reagent for the chemoselective reduction of nitro groups.
Hydrazine hydrate in the presence of a catalyst, such as Raney nickel or iron, can also be employed for the reduction of aromatic nitro compounds. This method is particularly useful when trying to avoid the high pressures associated with catalytic hydrogenation. The reaction conditions can be tuned to achieve selective reduction.
A variety of other reagents can also effect this transformation. For instance, sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can be used, particularly for the selective reduction of one nitro group in the presence of another.
The following table summarizes some alternative reduction methods applicable to the conversion of a nitroarene to an aniline, which is a key step in the synthesis of the title compound.
| Reagent/System | Catalyst | Solvent | Typical Conditions | Notes |
| H₂ | Pd/C | Ethanol | Room temperature, 1-4 atm H₂ | High yield, clean reaction. |
| Fe / HCl | - | Water/Ethanol | Reflux | Cost-effective and mild. |
| SnCl₂·2H₂O | - | Ethanol | Reflux | Good for sensitive functional groups. |
| Hydrazine hydrate | Raney Ni | Ethanol | Room temperature to reflux | Avoids high pressure H₂. |
| Sodium Dithionite | - | Water/Methanol | Room temperature | Mild conditions. |
N-Methylation Techniques for the Amide Nitrogen
The introduction of a methyl group onto the amide nitrogen to form the N-methylbenzamide is a key step in the synthesis of this compound. This can be achieved either before or after the reduction of the nitro group. A common strategy involves the N-methylation of a precursor like 4-amino-2-ethoxybenzamide.
A widely used method for N-methylation is the use of a methylating agent in the presence of a base. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the amide nitrogen, making it more nucleophilic and facilitating the reaction with the methylating agent. The choice of solvent is typically a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
Another approach is the use of reductive amination . This would involve the reaction of the primary amide with formaldehyde (B43269) to form a hydroxymethyl intermediate, which is then reduced in situ. However, this method is less common for the direct methylation of amides.
A more modern and "green" approach involves the use of dimethyl carbonate (DMC) as a methylating agent. This reaction can be catalyzed by a base and offers an environmentally friendlier alternative to traditional methylating agents like methyl iodide.
The following table outlines some common N-methylation techniques.
| Methylating Agent | Base | Solvent | Typical Conditions | Notes |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF | 0 °C to room temperature | High reactivity, but CH₃I is toxic. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | Effective, but dimethyl sulfate is highly toxic. |
| Trimethyloxonium tetrafluoroborate | - | Dichloromethane | Room temperature | Powerful methylating agent. |
| Dimethyl Carbonate (DMC) | DBU | Methanol | High temperature | Greener alternative. |
Multi-step Synthetic Routes and Yield Optimization
A potential synthetic pathway is outlined below:
Nitration and Ethoxylation: Starting from a suitable benzoic acid derivative, nitration followed by ethoxylation can lead to the formation of 4-nitro-2-ethoxybenzoic acid. Alternatively, starting from 4-hydroxybenzoic acid, ethoxylation followed by nitration can yield the same intermediate. The regioselectivity of the nitration step is crucial and often requires careful control of reaction conditions.
Amide Formation: The resulting 4-nitro-2-ethoxybenzoic acid can be converted to the corresponding N-methylamide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methylamine.
Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amine, as detailed in section 2.4.2.
A patent for a similar compound, 4-amino-2-fluoro-N-methylbenzamide, reports a three-step process with a total yield as high as 68.2%, highlighting the potential for high-yield synthesis through process optimization. commonorganicchemistry.com
| Step | Reaction | Starting Material | Product | Hypothetical Yield (%) |
| 1 | Ethoxylation | 4-hydroxy-2-nitrobenzoic acid | 4-nitro-2-ethoxybenzoic acid | 90 |
| 2 | Amidation | 4-nitro-2-ethoxybenzoic acid | 4-nitro-2-ethoxy-N-methylbenzamide | 85 |
| 3 | Reduction | 4-nitro-2-ethoxy-N-methylbenzamide | This compound | 95 |
| Overall Yield | 72.7% |
Stereoselective Synthesis of Analogues (if applicable to chiral forms)
The compound this compound itself is not chiral and therefore does not exist as enantiomers or diastereomers. However, analogues of this compound could be designed to be chiral, for instance, by introducing a chiral center in the ethoxy group or by creating atropisomerism through bulky substituents on the aromatic ring. In such cases, stereoselective synthesis would be necessary to obtain a single enantiomer or diastereomer, which is often crucial for biological activity.
Atropisomerism can arise in substituted benzamides where rotation around the aryl-carbonyl bond is restricted. The synthesis of such atropisomeric benzamides can be achieved using chiral catalysts or auxiliaries. For example, peptide-based catalysts have been shown to be effective in the atropisomer-selective bromination of benzamides.
If a chiral center were to be introduced, for example, by using a chiral alcohol to form the ether linkage (e.g., (S)-2-butanol instead of ethanol), the resulting diastereomers would need to be separated or the synthesis would need to be designed to be stereoselective. This could involve the use of chiral starting materials or asymmetric catalysts.
The development of stereoselective routes for analogues allows for the exploration of the three-dimensional structural requirements for biological activity. psu.edu While not directly applicable to the achiral title compound, the principles of stereoselective synthesis are a vital consideration in the broader context of medicinal chemistry and drug design involving its potential analogues.
Detailed Structural Analysis of this compound Remains Elusive in Public Scientific Literature
Despite a comprehensive search of scientific databases and literature, detailed experimental data on the molecular structure and conformational analysis of the chemical compound this compound is not currently available in the public domain.
As a result, the requested in-depth article focusing on the X-ray crystallographic investigations and advanced Nuclear Magnetic Resonance (NMR) spectroscopy of this specific molecule cannot be provided at this time.
The inquiry sought to build a detailed scientific profile of this compound, structured around its molecular architecture. The intended article was to cover:
X-ray Crystallography: Including its crystal system, space group, unit cell parameters, crystal packing, and a thorough analysis of its intermolecular (such as hydrogen bonding and π-stacking) and intramolecular interactions and preferred conformations.
Advanced NMR Spectroscopy: Focusing on high-resolution 1H and 13C NMR data for a definitive structural assignment.
Therefore, the creation of data tables and a detailed discussion of research findings as per the requested outline is not possible without the foundational experimental data.
Molecular Structure Elucidation and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Connectivity and Spatial Relationships
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the molecular structure of a compound like 4-amino-2-ethoxy-N-methylbenzamide. These experiments provide correlation data between different nuclei, revealing the bonding framework and through-space proximities.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, establishing which protons are adjacent to one another, typically separated by two or three bonds. For this compound, COSY would confirm the ethyl group's -CH2-CH3 connectivity and the coupling between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This technique is invaluable for assigning the ¹³C signals in the molecule by linking them to their known ¹H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the N-methyl protons to the amide carbonyl carbon, and from the ethoxy -CH2- protons to the C2 carbon of the benzene (B151609) ring, confirming the substituent positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining stereochemistry and conformation. For example, NOESY could reveal the spatial proximity between the N-methyl group and the aromatic proton at the C6 position, providing insight into the preferred orientation of the amide side chain.
While specific 2D NMR data for this compound is not published, data for the related compound 4-amino-2-fluoro-N-methylbenzamide illustrates the type of information obtained. chemicalbook.com For this analog, ¹H NMR shows a doublet for the N-methyl protons at δ 2.98 ppm and aromatic protons in the δ 6.3-7.9 ppm range. chemicalbook.com The ¹³C NMR spectrum displays signals for the methyl carbon at δ 26.63 ppm and various aromatic carbons, with their assignments confirmed by heteronuclear correlation experiments. chemicalbook.com
Variable Temperature NMR Studies for Rotational Barriers
The amide bond in benzamides has a significant degree of double bond character, which can lead to restricted rotation around the C-N bond. This can result in the existence of different rotational isomers (rotamers) that may be observable on the NMR timescale.
Variable Temperature (VT) NMR studies are performed to investigate such dynamic processes. By acquiring NMR spectra at different temperatures, one can observe changes in the line shape of signals corresponding to the interconverting groups. At low temperatures, rotation may be slow enough to show distinct signals for each rotamer. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. Analysis of these line shape changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. For this compound, VT-NMR would be used to determine the energy barrier for rotation around the aryl-carbonyl and the amide C-N bonds.
Specific VT-NMR studies on this compound are not available. However, the principle is well-established from studies on similar amides like N,N-dimethylacetamide, where distinct signals for the cis and trans N-methyl groups are observed at room temperature due to the high rotational barrier of the amide bond.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. Key expected absorptions for this compound would include:
N-H stretching vibrations for the primary amine (-NH₂) and the secondary amide (-NH-) groups, typically in the 3500-3300 cm⁻¹ region.
C-H stretching from the aromatic ring and the aliphatic ethyl and methyl groups (~3100-2850 cm⁻¹).
A strong C=O (Amide I band) stretching vibration around 1640-1680 cm⁻¹.
N-H bending (Amide II band) near 1550 cm⁻¹.
C-O-C stretching from the ethoxy group in the 1250-1050 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
While a spectrum for the exact target compound is unavailable, the IR and Raman spectra for the closely related 4-Amino-N-methylbenzamide have been reported. The IR spectrum shows characteristic peaks that can be used for comparison.
Illustrative Vibrational Spectroscopy Data for 4-Amino-N-methylbenzamide
| Spectroscopic Technique | Characteristic Vibrations | Wavenumber (cm⁻¹) |
|---|---|---|
| Infrared (IR) | N-H and C-H stretching | 3415, 3320, 3215, 2930 |
| C=O stretching (Amide I) | ~1650 | |
| N-H bending (Amide II) | ~1550 | |
| Raman | Aromatic ring vibrations | ~1600, ~1000 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₀H₁₄N₂O₂. HRMS would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺) and compare it to the calculated theoretical mass.
Furthermore, fragmentation patterns observed in the mass spectrum (MS/MS) provide valuable structural information. For this compound, characteristic fragmentation would likely involve:
Loss of the N-methyl amide group.
Cleavage of the ethoxy group, resulting in loss of ethylene (B1197577) (C₂H₄) or an ethoxy radical (•OC₂H₅).
Alpha-cleavage adjacent to the amine or carbonyl groups.
No experimental HRMS data for this compound is publicly documented. The expected theoretical exact mass can be calculated for comparison in future studies.
Calculated Mass Data
| Ion Type | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Neutral | C₁₀H₁₄N₂O₂ | 194.1055 |
Elemental Analysis for Purity and Stoichiometric Composition
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula. This comparison serves as a crucial check for the purity and stoichiometric integrity of the synthesized compound. A close match between the found and calculated values supports the proposed molecular formula.
Theoretical Elemental Composition of this compound (C₁₀H₁₄N₂O₂)
| Element | Symbol | Atomic Mass | Molar Mass % |
|---|---|---|---|
| Carbon | C | 12.011 | 61.84% |
| Hydrogen | H | 1.008 | 7.27% |
| Nitrogen | N | 14.007 | 14.42% |
Experimental elemental analysis data for this compound has not been reported in the surveyed literature.
Mechanistic Studies of Reactions Involving 4 Amino 2 Ethoxy N Methylbenzamide
Elucidation of Reaction Pathways and Transition States
The synthesis of 4-amino-2-ethoxy-N-methylbenzamide likely involves the formation of an amide bond, a cornerstone reaction in organic chemistry. A prevalent method for this transformation is the palladium-catalyzed amination of an aryl halide or triflate with an amine. In this context, the reaction would likely proceed via a catalytic cycle involving a palladium complex.
The generally accepted mechanism for such a palladium-catalyzed C-N cross-coupling reaction, often referred to as the Buchwald-Hartwig amination, involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a substituted 2-ethoxybenzoyl halide) in an oxidative addition step. This forms a Pd(II) intermediate, where the palladium has inserted into the carbon-halogen bond. youtube.com
Transmetalation or Amine Coordination/Deprotonation: The amine, in this case, N-methylamine, coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex.
Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the desired this compound and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
The transition states in this process are complex, multi-atomic arrangements. For instance, the reductive elimination step is believed to proceed through a three-coordinate T-shaped or a four-coordinate intermediate. Computational studies on related systems suggest that the exact geometry and energy of these transition states are highly dependent on the nature of the ligands attached to the palladium center.
Another potential reaction pathway for this class of compounds is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, passing through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For a molecule like this compound, the presence of electron-donating groups (amino and ethoxy) on the benzoyl ring would generally disfavor a classical SNAr reaction at that ring. However, reactions at other positions or on precursor molecules with electron-withdrawing groups could follow this pathway. libretexts.org
Kinetic and Thermodynamic Analysis of Chemical Transformations
The following table provides a hypothetical representation of kinetic data for a typical amide formation reaction, illustrating the type of information gathered in such studies.
| Experiment | [Aryl Halide] (mol/L) | [Amine] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 0.001 | 1.5 x 10-5 |
| 2 | 0.2 | 0.1 | 0.001 | 3.0 x 10-5 |
| 3 | 0.1 | 0.2 | 0.001 | 1.5 x 10-5 |
| 4 | 0.1 | 0.1 | 0.002 | 3.0 x 10-5 |
This is a representative data table and does not reflect actual experimental results for the named compound.
Catalytic Mechanisms in Synthetic Processes
As previously mentioned, the synthesis of this compound is likely to employ a palladium catalyst. The catalytic cycle for the Buchwald-Hartwig amination is a well-studied process. youtube.comlookchem.com
The efficiency and selectivity of this catalytic process are highly dependent on the choice of ligand bound to the palladium center. The ligand influences the solubility of the catalyst, its stability, and the rates of the individual steps in the catalytic cycle. For instance, bulky, electron-rich phosphine (B1218219) ligands are often used to promote the reductive elimination step and prevent catalyst deactivation.
Investigation of Solvent and Reagent Effects on Reaction Mechanisms
The choice of solvent can have a profound impact on reaction rates and even the operative mechanism. In reactions involving charged intermediates, such as the Meisenheimer complex in SNAr reactions, polar aprotic solvents are known to significantly accelerate the reaction compared to protic solvents. nih.govnih.gov This is because polar aprotic solvents can solvate the cation without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.
For palladium-catalyzed reactions, the solvent must be capable of dissolving the reactants and the catalyst. The polarity and coordinating ability of the solvent can influence the stability of the catalytic intermediates and the rate of the reaction.
The nature of the reagents also plays a critical role. In the synthesis of this compound, the choice of base is crucial. The base is required to deprotonate the amine, making it a more potent nucleophile. Common bases used in palladium-catalyzed aminations include sodium tert-butoxide and potassium phosphate. The strength and steric bulk of the base can affect the reaction rate and selectivity.
Deuterium (B1214612) Isotope Effect Studies for Mechanistic Insights
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can indicate whether a bond to that atom is broken in the rate-determining step. libretexts.org
In the context of reactions involving this compound, a deuterium isotope effect study could be employed to probe the mechanism of amide bond formation. For example, if the N-H bond of the amine is broken in the rate-determining step, replacing the hydrogen with deuterium would be expected to slow down the reaction. This would provide evidence for a mechanism where deprotonation of the amine is a kinetically significant step.
Studies on protein folding have utilized deuterium isotope effects on amide hydrogens to determine when hydrogen bonds are formed during the folding process. nih.govbakerlab.org Similar principles could be applied to study the intramolecular and intermolecular interactions of this compound in solution.
Role of Intramolecular Interactions in Directing Reactivity and Conformation
The structure of this compound features several functional groups capable of engaging in intramolecular interactions, such as hydrogen bonding. The amino group and the amide N-H can act as hydrogen bond donors, while the ethoxy oxygen and the carbonyl oxygen can act as hydrogen bond acceptors.
These intramolecular hydrogen bonds can play a significant role in determining the preferred conformation of the molecule in solution and in the solid state. nih.gov The conformation, in turn, can influence the molecule's reactivity by affecting the accessibility of the reactive sites. For example, an intramolecular hydrogen bond between the amino group and the ethoxy oxygen could influence the nucleophilicity of the amino group.
Computational methods, such as Density Functional Theory (DFT), can be used to explore the potential energy surface of the molecule and identify stable conformers and the transition states between them. Conformational analysis of related N-methylbenzamides has shown that the N-methyl group can influence the rotational barrier around the C-N amide bond. acs.org The presence of the ethoxy and amino substituents in this compound would add further complexity to its conformational landscape. Studies on aminophenols have demonstrated the presence of intramolecular hydrogen bonds between hydroxyl and amino groups, which can be identified using techniques like IR spectroscopy. researchgate.net
Derivatives and Analogues of 4 Amino 2 Ethoxy N Methylbenzamide: Design and Chemical Transformations
Rational Design Principles for Structural Modification
The design of new analogues of 4-amino-2-ethoxy-N-methylbenzamide is often inspired by detailed structural information from crystallography and molecular modeling. nih.govacs.orgresearchgate.net These studies provide insights into how the molecule binds to its target proteins, allowing for targeted modifications aimed at enhancing desired properties. Key strategies include N-alkylation of the associated pyrrolidine (B122466) ring, shifting the position of the pyrrolidine nitrogen, expanding the ring system, and introducing O-alkylations. nih.govacs.org
Variations of the Amino Substituent
The primary amino group at the 4-position of the benzamide (B126) ring is a key site for chemical modification. Alterations at this position can influence the molecule's electronic properties and hydrogen bonding capacity. Strategies for varying this substituent include:
Acylation: Reaction of the amino group with acyl chlorides or anhydrides can introduce a variety of amide functionalities. This transformation can modulate the electron-donating nature of the substituent and introduce steric bulk.
Alkylation: The amino group can undergo mono- or di-alkylation through reactions with alkyl halides. This modification alters the basicity and lipophilicity of the molecule.
Formation of Schiff Bases: Condensation with aldehydes or ketones can yield imine derivatives, which can serve as intermediates for further functionalization or as final products with distinct electronic and conformational profiles.
Modifications of the Ethoxy Group
The ethoxy group at the 2-position plays a significant role in orienting the molecule within a binding pocket. Its modification is a common strategy in derivative design.
Alkoxy Chain Homologation: The ethyl group can be replaced with other alkyl chains (e.g., methoxy, propoxy, butoxy) to probe the spatial tolerance of the binding site. This is typically achieved by starting with a 2-hydroxy precursor and performing an Williamson ether synthesis with the appropriate alkyl halide.
Introduction of Functionalized Alkoxy Groups: The alkyl chain can be functionalized with groups such as fluorine, hydroxyl, or amino moieties. For example, fluoroalkylation can impact the compound's metabolic stability and lipophilicity. nih.gov
Replacement with Aryloxy Groups: The ethoxy group can be substituted with a phenoxy or other aryloxy group, introducing significant steric bulk and potential for additional aromatic interactions.
Derivatization of the N-Methyl Moiety
The N-methylbenzamide portion of the molecule is crucial for its activity, and modifications here can have a profound impact. Research has explored the effects of altering the N-alkyl substituent on the pyrrolidine ring that is typically part of the complete active molecule (eticlopride). nih.govacs.org
N-Demethylation and N-Alkylation: Removal of the methyl group to give the N-H analogue (nor-eticlopride) has been shown to decrease binding affinity for certain receptors, highlighting the importance of this group. nih.gov Conversely, extending the N-alkyl chain to propyl or adding a benzyl (B1604629) group has also been studied, though it can lead to decreased affinity. nih.gov
Introduction of Functionalized N-Alkyl Groups: The N-methyl group can be replaced with more complex chains containing linkers and secondary pharmacophores to create bitopic ligands, which can interact with more than one region of a target receptor. nih.govacs.org However, small N-alkyl groups on the pyrrolidine ring have been found to be poorly tolerated unless a linker and a secondary pharmacophore are also added. nih.govacs.org
Substitutions on the Benzene (B151609) Ring
The aromatic benzene ring is a prime target for substitution to modulate the electronic and steric properties of the molecule. The existing amino and ethoxy groups are ortho, para-directing, influencing the position of new substituents during electrophilic aromatic substitution. pdx.eduuci.edu
Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine, iodine) at positions 3 or 5 is a common modification. nih.gov For instance, the development of related compounds involved optimizing substituents at these positions, leading to analogues with increased potency. nih.gov Chlorination at the 3-position is a key feature of the potent analogue eticlopride. nih.gov
Nitration and Reduction: Nitration of the ring, followed by reduction, can be used to introduce an additional amino group, further modifying the compound's properties.
Friedel-Crafts Reactions: Alkylation or acylation of the ring can introduce new carbon-based substituents, though these reactions must be carefully controlled to avoid polysubstitution or rearrangement. youtube.com
Synthetic Strategies for Novel Derivatives
Functionalization of Peripheral Groups
Functionalization often begins with a common precursor, which is then elaborated in the final steps of the synthesis. For instance, the synthesis of eticlopride, a well-known derivative, starts from ethyl-2,4-dimethoxybenzene and proceeds through several steps including lithiation, carboxylation, demethylation, and chlorination to create the substituted benzoic acid core. nih.gov This acid is then coupled with the desired amine side chain. nih.gov
A key strategy for creating diverse analogues involves synthesizing a core intermediate that can be readily modified. For example, (S)-nor-eticlopride, which lacks the N-ethyl group on the pyrrolidine ring, serves as a versatile starting material provided by programs like the NIDA Drug Supply Program. nih.gov This allows for the systematic introduction of various N-alkyl groups and more complex side chains. nih.gov
The table below summarizes examples of synthetic modifications and their starting points.
| Modification Type | Target Moiety | Example Strategy | Starting Material Example |
| N-Alkylation | Pyrrolidine Nitrogen | Reductive amination or direct alkylation with an alkyl halide. | (S)-nor-eticlopride nih.gov |
| O-Alkylation | Pyrrolidine Ring | Appending an -OH group to the pyrrolidine ring, followed by etherification. | Hydroxylated pyrrolidine precursor nih.gov |
| Ring Expansion | Pyrrolidine Ring | Synthesis of a piperidine-containing side chain for coupling. | Piperidine-based amine precursor nih.gov |
| Benzene Ring Halogenation | Aromatic Ring | Electrophilic chlorination of the benzoic acid precursor. | 5-ethyl-6-hydroxy-2-methoxybenzoic acid nih.gov |
The synthesis of bitopic ligands, which contain a secondary pharmacophore attached by a linker, represents a more complex synthetic challenge. These syntheses often involve multi-step sequences to build the linker and attach the secondary pharmacophore to a functionalized handle on the main scaffold, such as a hydroxyl group introduced onto the pyrrolidine ring. nih.gov
Construction of Extended Molecular Scaffolds
The core structure of this compound is a valuable starting point for the synthesis of more complex and extended molecular architectures. The chemical reactivity of its functional groups can be strategically exploited to append new rings and chains, thereby expanding the molecular scaffold.
The primary amino group is a key handle for derivatization. It can readily undergo a variety of chemical reactions to introduce new molecular fragments. For instance, acylation or sulfonylation of the amino group can introduce a wide range of substituents. More complex extensions can be achieved through reactions that build new heterocyclic rings onto the benzamide core. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems.
The N-methylbenzamide moiety also presents opportunities for scaffold extension. While the amide bond itself is generally stable, the nitrogen atom can be involved in further reactions under specific conditions. More commonly, the aromatic ring of the benzamide can be functionalized, for example, through electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.
The ethoxy group, while generally less reactive, can be modified. For example, ether cleavage can provide a hydroxyl group, which can then be used as a point for further functionalization, such as esterification or etherification with larger molecular fragments.
A significant strategy for creating extended scaffolds involves the use of bifunctional reagents that can react with two molecules of this compound or with two different functional groups on the same molecule to create larger, more complex structures.
Structure-Reactivity and Structure-Property Relationship Studies within Derivative Series
Systematic studies of the structure-reactivity and structure-property relationships of derivatives of this compound are crucial for the rational design of new molecules with desired characteristics. While extensive research specifically on this compound derivatives is limited, valuable insights can be drawn from studies on closely related analogues, such as the 4-amino-5-chloro-2-ethoxybenzamide series.
The electronic and steric properties of substituents introduced onto the parent molecule can profoundly influence its reactivity. For example, the introduction of electron-withdrawing groups on the aromatic ring can increase the acidity of the amide N-H and decrease the basicity of the amino group. Conversely, electron-donating groups would have the opposite effect. These changes in electronic properties can significantly alter the reactivity of the molecule in various chemical transformations.
The physicochemical properties of the derivatives are also highly dependent on their molecular structure. Properties such as solubility, lipophilicity, and melting point can be fine-tuned by the careful selection of substituents. For instance, the introduction of polar functional groups can increase water solubility, while the addition of long alkyl chains will enhance lipophilicity.
The following tables summarize the structure-property relationships observed in a series of benzamide derivatives, illustrating how systematic structural modifications can impact key physicochemical and biological parameters.
Table 1: Physicochemical Properties of Selected Benzamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 4-Amino-2-ethoxy-5-methylbenzamide | C10H14N2O2 | 194.23 | 0.8 |
| N-(2-aminoethyl)-4-ethoxy-N-methylbenzamide | C12H18N2O2 | 222.28 | 0.8 |
| 4-ethoxy-N-methylbenzamide | C10H13NO2 | 179.22 | 1.8 |
| N-(4-amino-3-methylphenyl)-2-ethoxybenzamide | C16H18N2O2 | 270.33 | 2.8 |
Data sourced from PubChem and other chemical databases.
Table 2: Impact of Structural Modifications on the Biological Activity of Benzamide Analogues
| Compound Modification | Observed Effect on Biological Activity | Reference |
| Replacement of morpholine (B109124) oxygen with sulfur, nitrogen, or carbon in 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide | Generally exhibited potent gastric emptying activity | |
| Introduction of a seven-membered heteroalicycle in 4-amino-5-chloro-2-ethoxybenzamides | Showed fairly potent activity | |
| Variation in the N-benzyl group direction in morpholinyl-substituted benzamides | Greatly influences gastric emptying activity |
This data is based on studies of 4-amino-5-chloro-2-ethoxybenzamide derivatives, a close analogue of this compound.
These examples underscore the importance of systematic derivatization in understanding and optimizing the properties of benzamide compounds. The insights gained from such studies are invaluable for the future design of novel molecules based on the this compound scaffold.
Computational Chemistry and Theoretical Modeling of 4 Amino 2 Ethoxy N Methylbenzamide
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its approximations) for a given molecule. DFT, particularly with functionals like B3LYP, is widely employed for its balance of computational cost and accuracy in predicting the properties of organic molecules. nih.goveurjchem.com These calculations form the basis for geometry optimization, electronic analysis, and the prediction of spectroscopic features.
The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. scm.com For a flexible molecule like 4-amino-2-ethoxy-N-methylbenzamide, which has several rotatable bonds (e.g., around the ethoxy group and the amide bond), multiple local energy minima may exist on the potential energy surface.
Identifying these different stable conformers and the energy barriers between them constitutes an analysis of the conformational energy landscape. scispace.comkent.ac.uk This is crucial as the biological activity of a molecule can be dependent on its ability to adopt a specific shape. Theoretical calculations can map out this landscape by systematically rotating bonds and performing geometry optimization at each step to find the various stable and transition-state structures.
Illustrative Conformational Energy Data for this compound Note: The following data is hypothetical and serves to illustrate the typical output of a conformational analysis. Specific experimental or computational data for this molecule is not readily available.
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.3 |
| 2 | 65° (gauche) | 1.15 | 14.5 |
| 3 | -65° (gauche) | 1.15 | 14.5 |
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Analysis of the spatial distribution of these orbitals indicates which parts of the molecule are most involved in electronic transitions and potential reactions. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzamide ring, while the LUMO may be distributed across the aromatic system and the carbonyl group.
Illustrative Electronic Properties for this compound (Calculated via DFT/B3LYP) Note: The following data is hypothetical and for illustrative purposes.
| Parameter | Energy Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. deeporigin.comucsb.edu It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. chemrxiv.org The resulting map is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.net
For this compound, MEP analysis would likely show strong negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bond acceptance. The amine groups' hydrogen atoms would exhibit positive potential, marking them as hydrogen bond donor sites. Such maps are invaluable in drug design for predicting intermolecular interactions with biological targets. chemrxiv.orgacs.org
Quantum chemical calculations can predict various spectroscopic properties with a useful degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can aid in the assignment of experimental spectra. wisc.edunih.gov The calculated magnetic shielding tensors for each nucleus are often referenced against a standard compound like tetramethylsilane (TMS) to yield predicted chemical shifts.
Similarly, the calculation of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained. tsijournals.com These predicted frequencies are often scaled by an empirical factor to better match experimental results. For this compound, characteristic frequencies would include the C=O stretch of the amide, N-H stretches of the amine and amide groups, and various aromatic C-H and C-C vibrations. rasayanjournal.co.in
Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) Note: This data is hypothetical and for illustrative purposes.
| Proton | Predicted Shift (ppm) | "Experimental" Shift (ppm) |
|---|---|---|
| Aromatic H | 7.85 | 7.78 |
| Aromatic H | 6.80 | 6.72 |
| Aromatic H | 6.65 | 6.59 |
| -NH (Amide) | 8.10 | 8.05 |
| -NH₂ (Amino) | 4.50 | 4.42 |
| -OCH₂- | 4.10 | 4.03 |
| -NCH₃ | 2.90 | 2.85 |
Illustrative Predicted Vibrational Frequencies (cm⁻¹) Note: This data is hypothetical and for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | "Experimental" Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine, asym) | 3450 | 3435 |
| N-H Stretch (Amine, sym) | 3360 | 3350 |
| N-H Stretch (Amide) | 3310 | 3300 |
| C-H Stretch (Aromatic) | 3080 | 3075 |
| C=O Stretch (Amide I) | 1665 | 1650 |
| N-H Bend (Amide II) | 1580 | 1572 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with their environment. acs.orgmdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.gov
For this compound, an MD simulation could be performed with the molecule solvated in a box of water molecules to mimic physiological conditions. uu.nl Such simulations, typically run for nanoseconds to microseconds, can reveal how the molecule's conformation changes over time, its flexibility, and how it forms and breaks hydrogen bonds with surrounding water molecules. tandfonline.com This provides a dynamic picture that is crucial for understanding how the molecule might behave when approaching and interacting with a biological receptor. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on theoretical descriptors)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. archivepp.comsemanticscholar.org Instead of using experimental properties, QSAR models can be built using theoretical descriptors derived from quantum chemical calculations. nih.gov
For a series of benzamide (B126) analogs, including this compound, various quantum-chemical descriptors could be calculated. These descriptors quantify different aspects of the molecule's electronic and structural properties. By using statistical methods like multiple linear regression, a mathematical model can be developed that correlates these descriptors with observed activity (e.g., receptor binding affinity). researchgate.net This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Table of Theoretical Descriptors for QSAR Modeling
| Descriptor Class | Specific Descriptor Example | Relevance |
|---|---|---|
| Electronic | HOMO Energy | Relates to electron-donating ability. |
| LUMO Energy | Relates to electron-accepting ability. | |
| HOMO-LUMO Gap | Correlates with chemical reactivity. | |
| Dipole Moment | Describes molecular polarity and long-range interactions. | |
| Mulliken Atomic Charges | Indicates local electron density on specific atoms. | |
| Steric/Topological | Molecular Volume | Describes the size of the molecule. |
| Surface Area | Relates to potential for intermolecular contact. | |
| Ovality | Measures the deviation from a spherical shape. | |
| Thermodynamic | Heat of Formation | Relates to the stability of the molecule. |
Prediction of Molecular Interactions and Binding Affinities
There is no available research data detailing the prediction of molecular interactions and binding affinities for this compound through computational methods. In silico studies, which are crucial for understanding how a molecule might interact with biological targets or other molecules, have not been published for this specific compound. Such studies would typically involve molecular docking simulations to predict binding modes and affinities with various receptors or enzymes. The absence of this information means that the non-covalent interaction profile, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, has not been computationally characterized. Consequently, no data tables summarizing predicted interaction energies or binding affinities can be provided.
In Silico Mechanistic Projections and Reaction Pathway Analysis
Similarly, there is a lack of published in silico mechanistic projections and reaction pathway analyses for this compound. Theoretical studies employing methods like Density Functional Theory (DFT) are often used to elucidate potential synthetic routes, predict reaction intermediates, and calculate activation energies for different reaction pathways. This information is valuable for optimizing synthetic procedures and understanding the chemical reactivity of a compound. However, no such computational analyses for the synthesis or degradation pathways of this compound have been found in the searched scientific literature. Therefore, a detailed discussion of its theoretical reaction mechanisms and corresponding data tables of predicted intermediates or transition states cannot be generated.
Future Research Directions and Advanced Chemical Exploration
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. Future synthesis of 4-amino-2-ethoxy-N-methylbenzamide could significantly benefit from these approaches.
Traditional amide bond formation often involves stoichiometric amounts of coupling agents and hazardous solvents, leading to significant waste. nih.govnih.gov Green alternatives focus on catalytic methods and the use of environmentally benign solvents. For instance, the direct coupling of carboxylic acids and amines using recyclable heterogeneous catalysts, such as copper-based metal-organic frameworks (Cu-MOFs), has shown promise for the synthesis of various amides. nih.gov Another sustainable approach involves the oxidative amidation of aldehydes and amines, which can be catalyzed by inexpensive and readily available metal catalysts under mild conditions. nih.gov
The use of alternative reaction media, such as water or deep eutectic solvents (DES), represents another key area of green synthesis. mdpi.comrsc.org These solvents can replace volatile organic compounds (VOCs) and, in some cases, also act as catalysts, simplifying reaction work-up and reducing waste. mdpi.com Research into the synthesis of benzimidazole (B57391) derivatives, which share structural motifs with benzamides, has demonstrated the effectiveness of water-based and catalyst-free procedures. sphinxsai.com
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Catalyst/Solvent | Advantages |
| Catalytic Amidation | Copper-MOF | Recyclable catalyst, mild conditions, good yields. nih.gov |
| Oxidative Amidation | Inexpensive metal catalyst | High atom economy, use of readily available starting materials. nih.gov |
| Aqueous Synthesis | Water | Environmentally benign, reduced use of VOCs, potential for catalyst-free reactions. rsc.orgsphinxsai.com |
| Deep Eutectic Solvents | Choline chloride/urea | Biodegradable, low cost, can act as both solvent and catalyst. mdpi.com |
Exploration of Novel Catalytic Systems for Efficient Derivatization
The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new functionalities. Novel catalytic systems can provide highly efficient and selective routes for these transformations.
Recent advancements in catalysis offer a range of options for modifying the core structure. For instance, transition-metal-catalyzed cross-coupling reactions are powerful tools for introducing new substituents onto the aromatic ring. The amino group on the benzamide (B126) could be a handle for various transformations. Furthermore, the development of integrated chemo- and biocatalytic systems presents an innovative approach. nih.gov For example, a nitrile hydratase enzyme could be combined with a copper-catalyzed N-arylation reaction in a one-pot synthesis, showcasing the potential for merging the selectivity of enzymes with the broad applicability of chemocatalysts. nih.gov
Organocatalysis also offers a metal-free alternative for derivatization. For example, proline and its derivatives have been shown to catalyze transamidation reactions. rsc.org The development of novel catalysts, including those based on earth-abundant metals and well-defined nanoscale heterojunctions, is a continuous effort to enhance the efficiency, selectivity, and sustainability of these derivatization reactions. researchgate.net
Application of Machine Learning in Compound Design and Synthetic Route Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. biomedres.usnih.gov These computational tools can be applied to the design of novel this compound analogs with optimized properties and to predict efficient synthetic routes.
For de novo drug design, generative ML models can create novel molecular structures with desired biological activities and physicochemical properties. rsc.orgharvard.edu By training on large datasets of known active compounds, these models can propose new benzamide derivatives with potentially enhanced efficacy. rsc.org
Advanced Spectroscopic Characterization Techniques for Solid-State and Solution-State Studies
A thorough characterization of the structural and dynamic properties of this compound in both the solid and solution states is essential. Advanced spectroscopic techniques provide detailed insights at the molecular level.
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds. bruker.comeuropeanpharmaceuticalreview.com It can be used to identify and quantify different crystalline and amorphous forms, which is critical as these forms can have different physicochemical properties. europeanpharmaceuticalreview.comacs.org Techniques like 13C and 1H ssNMR can provide detailed information about molecular geometry, packing, and intermolecular interactions. researchgate.netcrystalpharmatech.com
In solution, advanced NMR techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), are indispensable for unambiguous structure elucidation and conformational analysis. The combination of various spectroscopic methods, including infrared (IR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction, would provide a comprehensive picture of the molecular structure and properties of this compound.
Table 2: Advanced Spectroscopic Techniques for Characterization
| Technique | State | Information Obtained | Reference |
| Solid-State NMR (ssNMR) | Solid | Polymorphism, crystallinity, molecular packing, intermolecular interactions. | bruker.comeuropeanpharmaceuticalreview.comresearchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Solution | Unambiguous structure elucidation, conformational analysis. | cyberleninka.ru |
| Single-Crystal X-ray Diffraction | Solid | Precise 3D molecular structure. | researchgate.net |
| Mass Spectrometry (MS) | Gas/Solution | Molecular weight, fragmentation patterns. | cyberleninka.ru |
| Infrared (IR) Spectroscopy | Solid/Solution | Functional groups, vibrational modes. | cyberleninka.ru |
Integration of Computational and Experimental Methodologies for Comprehensive Understanding
The synergy between computational and experimental approaches offers a powerful strategy for a deep and comprehensive understanding of the chemical and biological properties of this compound. longdom.orgbioscipublisher.commdpi.com This integrated approach can accelerate the discovery and optimization process. scholarsresearchlibrary.comnih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, can be used to predict molecular properties, reaction mechanisms, and spectroscopic signatures, which can then be validated by experimental data. acs.orgacs.orgnih.gov For instance, computational analysis can help interpret experimental findings on antioxidant properties of substituted benzamides by elucidating the role of different functional groups. acs.orgacs.orgnih.govresearchgate.net
Q & A
Q. Q: What are the standard synthetic routes for preparing 4-amino-2-ethoxy-N-methylbenzamide, and how can reaction conditions be optimized?
A: The compound is typically synthesized via nucleophilic acyl substitution. A primary method involves reacting 4-amino-2-ethoxy-N-methylaniline with benzoyl chloride derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>75%) . Structural validation requires NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q: How do substituent modifications on the benzamide core influence biological activity, and what methodological frameworks guide SAR analysis?
A: Systematic SAR studies involve introducing substituents (e.g., halogens, alkyl groups) at the 4-amino or 2-ethoxy positions. For example, replacing the ethoxy group with morpholinylmethyl moieties enhances gastrokinetic activity by improving target binding affinity (e.g., dopamine-independent pathways) . Computational tools like molecular docking (AutoDock Vina) and density functional theory (DFT) predict binding energies and electronic effects. In vivo assays (e.g., gastric emptying tests in rats) validate these predictions, with EC₅₀ values ranging from 0.1–10 µM depending on substituent polarity .
Biological Activity Assessment
Q. Q: What in vitro and in vivo models are used to evaluate the gastrokinetic potential of this compound derivatives?
A: Key models include:
- In vitro : Radioligand binding assays (e.g., [³H]spiperone displacement) to assess dopamine D2 receptor antagonism, a common off-target effect .
- In vivo : Gastric emptying tests in rodents using phenol red semisolid meals or resin pellets. Compounds like AS-4370 (a citrate derivative) show potency comparable to cisapride (ED₅₀: 0.3 mg/kg vs. 0.5 mg/kg) without D2 receptor interaction . Dose-response curves and pharmacokinetic profiling (e.g., AUC, t₁/₂) further refine therapeutic indices .
Analytical Challenges and Data Contradictions
Q. Q: How can researchers resolve discrepancies in reported bioactivity data for structurally similar benzamide derivatives?
A: Contradictions often arise from substituent stereochemistry or assay variability. For instance, 4-fluorobenzyl derivatives exhibit higher gastroprokinetic activity than chlorinated analogs due to enhanced lipophilicity (logP: 2.8 vs. 2.2) . Cross-validate results using orthogonal assays (e.g., in vitro cAMP assays vs. in vivo motility studies) and standardized protocols (e.g., NIH Rat Gastric Emptying Guidelines). Meta-analyses of PubChem and NIST data (e.g., thermodynamic stability, solubility) clarify structure-property relationships .
Methodological Advances in Characterization
Q. Q: What advanced analytical techniques are employed to study the electronic and conformational properties of this compound?
A:
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., amide-NH···O interactions) .
- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and charge distribution for reactivity insights .
- Tandem MS/MS : Fragmentation patterns confirm stability under physiological conditions (e.g., CID at 20 eV) .
Safety and Ethical Compliance
Q. Q: What safety protocols are recommended for handling this compound in laboratory settings?
A:
- PPE : Nitrile gloves, lab coats, and fume hoods for powder handling (LD₅₀ > 500 mg/kg in rats) .
- Waste disposal : Incineration at >800°C to prevent environmental contamination.
- Ethical compliance : Adhere to OECD Guidelines for in vivo studies (e.g., IACUC approval) and avoid human/animal ingestion per FDA restrictions on in vitro research compounds .
Translational Potential in Drug Development
Q. Q: How does this compound compare to existing gastroprokinetic agents, and what are its translational advantages?
A: Unlike metoclopramide (D2 antagonist), this compound derivatives like AS-4370 lack dopamine receptor affinity, reducing extrapyramidal side effects . Preclinical studies show 3x higher selectivity for 5-HT4 receptors over hERG channels (IC₅₀: >30 µM), minimizing cardiac toxicity risks. Collaborative frameworks (e.g., NIH TRND program) prioritize such candidates for Phase I trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
